molecular formula C45H80O2 B075809 Cholest-5-en-3-yl octadecanoate CAS No. 1184-05-0

Cholest-5-en-3-yl octadecanoate

Cat. No.: B075809
CAS No.: 1184-05-0
M. Wt: 653.1 g/mol
InChI Key: XHRPOTDGOASDJS-UHFFFAOYSA-N
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Description

. This compound is a lipophilic fatty acid ester and is commonly found in various biological systems. It plays a significant role in the storage and transport of cholesterol within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-5-en-3-yl octadecanoate can be synthesized through the esterification of cholesterol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Cholest-5-en-3-yl octadecanoate exerts its effects primarily through its role as a cholesterol ester. It is involved in the storage and transport of cholesterol within cells. The compound can be hydrolyzed by lipases to release free cholesterol, which is then utilized in various cellular processes. Additionally, this compound can interact with lipid membranes, influencing their fluidity and stability .

Comparison with Similar Compounds

Cholest-5-en-3-yl octadecanoate can be compared with other cholesterol esters, such as:

    Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.

    Cholesteryl linoleate: Formed by the esterification of cholesterol with linoleic acid.

    Cholesteryl palmitate: Formed by the esterification of cholesterol with palmitic acid.

This compound is unique due to its high melting point and stability, making it suitable for applications that require solid-state cholesterol esters .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRPOTDGOASDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407517, DTXSID20865779
Record name Cholest-5-en-3-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_39532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184-05-0
Record name Cholest-5-en-3-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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